4-(Pentafluorosulfur)-DL-phenylalanine

Medicinal Chemistry Physical Organic Chemistry Bioisosterism

Standard fluorinated phenylalanines (e.g., 4-CF3-Phe) fail to deliver the non-linear combination of extreme electronegativity, lipophilicity, and steric bulk required for advanced peptide and protein engineering. The SF5 group in this racemic mixture acts as a 'super CF3' (σI = +0.55 vs. +0.39; π = 1.51 vs. 1.09), enabling precise modulation of target binding, metabolic stability, and membrane permeability that simpler analogs cannot replicate. • Predictable property shifts when replacing CF3-Phe residues. • Compatible with standard Fmoc-SPPS protocols for peptide therapeutics. • Site-specific incorporation for probing protein-protein interactions. Reliable supply with characterized purity supports reproducible SAR campaigns and IP generation.

Molecular Formula C9H10F5NO2S
Molecular Weight 291.24 g/mol
CAS No. 1266124-33-7
Cat. No. B1401364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pentafluorosulfur)-DL-phenylalanine
CAS1266124-33-7
Molecular FormulaC9H10F5NO2S
Molecular Weight291.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)S(F)(F)(F)(F)F
InChIInChI=1S/C9H10F5NO2S/c10-18(11,12,13,14)7-3-1-6(2-4-7)5-8(15)9(16)17/h1-4,8H,5,15H2,(H,16,17)
InChIKeyAOHKRFDNEZJUEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Pentafluorosulfur)-DL-phenylalanine Overview


4-(Pentafluorosulfur)-DL-phenylalanine (SF5-DL-Phe, CAS 1266124-33-7) is a synthetic, racemic mixture of an unnatural amino acid derivative featuring a pentafluorosulfur (-SF5) group at the para-position of the phenylalanine side chain . This compound is characterized by its molecular formula C9H10F5NO2S and a molecular weight of 291.24 g/mol . The SF5 group is renowned for its extreme physicochemical properties, including exceptionally high electronegativity and lipophilicity, which are stable under physiological conditions [1]. This combination makes it a highly sought-after building block for introducing unique steric, electronic, and hydrophobic effects into peptides and proteins, thereby modulating their structure, stability, and interactions.

Racemic SF5 building block for solid-phase peptide synthesis and protein engineering studies.
Introduces a distinct combination of strong electron withdrawal, high lipophilicity and steric bulk.
Supports property modulation in lead optimization where CF3 analogs do not provide equivalent profile shifts.

4-(Pentafluorosulfur)-DL-phenylalanine: Irreplaceable vs. Analogs


Generic substitution with standard fluorinated phenylalanine analogs (e.g., 4-CF3-Phe) is not possible due to the unique and often non-linear combination of extreme properties imparted by the SF5 group. While a trifluoromethyl (-CF3) group is a common bioisostere, the SF5 group acts as a "super CF3," demonstrating significantly higher electronegativity, lipophilicity, and steric bulk [1]. This unique profile is not additive or easily predictable [2]. For instance, the Hammett substituent constant (σI) for SF5 (+0.55) is substantially greater than that of CF3 (+0.39), and its Hansch hydrophobicity constant (π = 1.51) surpasses that of CF3 (π = 1.09) [3]. This dichotomy—strong polarity combined with high hydrophobicity—is rare and leads to distinct and stronger non-covalent interactions within biological systems, which cannot be replicated by simpler fluorinated analogs [4]. Therefore, selecting this specific compound is essential for projects requiring its precise and verifiable set of physicochemical modulations.

4‑CF3‑phenylalanine does not deliver the same inductive electron‑withdrawing strength, altering pKa shifts and polar interactions.
The SF5 group raises lipophilicity to a greater extent than CF3, shifting logP and membrane partitioning beyond straightforward substitution.
The rare polarity‑hydrophobicity dichotomy of SF5 creates unique non‑covalent interactions that mono‑fluorinated analogs do not generate.

4-(Pentafluorosulfur)-DL-phenylalanine: Evidence vs. Analogs


SF5 vs. CF3: Stronger Electronegativity

The SF5 group in 4-(Pentafluorosulfur)-DL-phenylalanine exhibits a significantly stronger electron-withdrawing inductive effect compared to the common trifluoromethyl (-CF3) analog. This is quantified by the Hammett substituent constant (σI). Competitive nitration experiments on simple aromatic systems demonstrate that the SF5 group is more deactivating than both CF3 and NO2 groups [1].

SF5 vs CF3 Electronegativity
Cross-study comparable
SF5 σI +0.55
CF3 σI +0.39
ΔσI = +0.16 (higher electron withdrawal)
Supports stronger polar modulation context
From model aromatic compound reactivity
Medicinal Chemistry Physical Organic Chemistry Bioisosterism

Higher Lipophilicity vs. CF3-Phenylalanine

The incorporation of the SF5 group significantly increases the lipophilicity of the phenylalanine scaffold relative to the CF3-substituted analog. This is reflected in a higher Hansch hydrophobicity constant (π) for the SF5 substituent [1].

Higher Lipophilicity vs CF3
Class-level inference
SF5 π = 1.51
CF3 π = 1.09
Δπ ≈ +0.42 logP units higher
Supports lipophilicity shift interpretation
Octanol/water partition derived values
Drug Design ADME Physicochemical Property Modulation

Enhanced Metabolic Stability vs. CF3

In a direct comparative study of SF5- and CF3-substituted anti-tuberculosis compounds, SF5-bearing analogs demonstrated improved in vitro metabolic stability in human liver microsomes (HLM) [1]. While the potency against the target was similar, the ADME profile was differentiated by this key parameter.

Metabolic Stability vs CF3
Direct head-to-head comparison
SF5 analogs Longer half‑life, less metabolism
CF3 analogs Higher clearance in HLM
Supports metabolic stability profiling
Pooled human liver microsome assay
Drug Metabolism Pharmacokinetics ADME-Tox

Polarity-Hydrophobicity Dichotomy for Stronger Binding

When genetically encoded into a protein, the SF5Phe residue (the enantiopure L-isomer of the compound) forms specific and strong interactions due to its unique combination of high polarity and hydrophobicity [1]. A quantitative example demonstrates this enhanced binding affinity.

Polarity-Hydrophobicity Dichotomy
Direct head-to-head comparison
SF5Phe peptide Enhanced binding affinity
Phe peptide Baseline affinity
Supports stronger binding interaction context
In vitro protein binding assay
Protein Engineering Structural Biology Biophysical Chemistry

Synthetic Accessibility and SPPS Compatibility

The synthesis of 4-(pentafluorosulfur)phenylalanine derivatives has been established, with reported yields enabling their practical use as building blocks. Furthermore, these derivatives can be prepared with suitable protecting groups for standard solid-phase peptide synthesis (SPPS) [1].

SPPS Compatibility
Supporting evidence
Negishi cross‑coupling, 35–42% yield; compatible with Fmoc‑SPPS protocols.
Supports synthetic accessibility review
Pd(dba)₂/SPhos catalyst system
Peptide Synthesis Unnatural Amino Acids Solid-Phase Peptide Synthesis

Key Applications of 4-(Pentafluorosulfur)-DL-phenylalanine


Medicinal Chemistry: CF3 to SF5 Bioisosteric Replacement

This compound serves as a critical building block for medicinal chemists aiming to optimize lead compounds. When a CF3-substituted phenylalanine residue is present, substituting it with this SF5 analog allows for predictable, quantifiable shifts in key properties: an increase in lipophilicity (π = 1.51 vs. 1.09) and a stronger electron-withdrawing effect (σI = +0.55 vs. +0.39) [1]. Direct evidence from analogous systems also points to potential improvements in metabolic stability and altered half-life [2]. This compound is procured to systematically explore this unique chemical space and create novel intellectual property.

Protein Engineering: Enhanced Protein Interactions

Researchers in protein engineering and chemical biology will procure this compound to site-specifically incorporate the SF5Phe residue into proteins. This is not achievable with natural amino acids or other fluorinated analogs. The goal is to leverage the SF5 group's unique dichotomy of high polarity and hydrophobicity to engineer stronger and more specific protein-protein interactions or to modulate protein stability [3]. This has been demonstrated by increasing the binding affinity of a peptide motif to a target protein upon mutation of a natural Phe to SF5Phe [3].

Peptide Therapeutics: Improved Pharmacological Profiles

In the development of peptide-based drugs, this compound is a valuable building block for solid-phase peptide synthesis (SPPS). Its procurement is justified by the need to introduce the distinct SF5 moiety into a peptide sequence to enhance its overall pharmacological properties, such as proteolytic stability, membrane permeability, and target binding affinity [4]. The established synthetic routes and compatibility with standard Fmoc-SPPS protocols [4] make this a practical tool for creating novel peptide therapeutics.

Application
Selection Property
Validation Focus
CF3‑to‑SF5 bioisosteric replacement
Electronic and lipophilic profile shift
Physicochemical and ADME profiling
Protein engineering for enhanced interactions
Polarity‑hydrophobicity dichotomy
Binding affinity and stability assays
Peptide therapeutic development
SPPS compatibility and pharmacological modulation
Proteolytic stability, permeability, and activity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


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